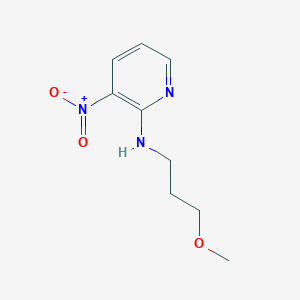N-(3-Methoxypropyl)-3-nitropyridine-2-amine
CAS No.: 931751-65-4
Cat. No.: VC5973325
Molecular Formula: C9H13N3O3
Molecular Weight: 211.221
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 931751-65-4 |
|---|---|
| Molecular Formula | C9H13N3O3 |
| Molecular Weight | 211.221 |
| IUPAC Name | N-(3-methoxypropyl)-3-nitropyridin-2-amine |
| Standard InChI | InChI=1S/C9H13N3O3/c1-15-7-3-6-11-9-8(12(13)14)4-2-5-10-9/h2,4-5H,3,6-7H2,1H3,(H,10,11) |
| Standard InChI Key | IEULFROBCQXLEN-UHFFFAOYSA-N |
| SMILES | COCCCNC1=C(C=CC=N1)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
N-(3-Methoxypropyl)-3-nitropyridine-2-amine belongs to the class of nitroaminopyridines, which are heterocyclic aromatic compounds with a pyridine backbone substituted by a nitro group (-NO₂) and an amine-linked alkyl ether side chain. Its molecular formula is C₉H₁₃N₃O₃, with a molecular weight of 211.22 g/mol. The structure comprises:
-
A pyridine ring with a nitro group at the 3-position.
-
A secondary amine (-NH-) at the 2-position, bonded to a 3-methoxypropyl chain (-CH₂CH₂CH₂OCH₃).
The methoxypropyl group introduces steric and electronic effects that influence solubility, reactivity, and intermolecular interactions. Comparative analysis with similar compounds, such as N-(2-methoxyethyl)-3-nitropyridin-2-amine (CAS 866010-53-9), suggests a LogP value of ~1.6–1.8, indicating moderate lipophilicity . The polar surface area (PSA) is estimated at ~80 Ų, reflecting significant hydrogen-bonding potential .
Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution (SNAr)
The most viable synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 3-methoxypropylamine (Fig. 1). This method is adapted from protocols used to prepare structurally related nitroaminopyridines .
Procedure:
-
2-Chloro-3-nitropyridine (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
3-Methoxypropylamine (1.2 equiv) is added dropwise under inert atmosphere.
-
The reaction is refluxed at 40–80°C for 12–24 hours, monitored by TLC or HPLC.
-
Post-reaction, the mixture is washed with water, dried over anhydrous Na₂SO₄, and purified via column chromatography (eluent: ethyl acetate/hexane).
Key Parameters:
-
Solvent: Dichloromethane achieves moderate yields (~60%), while 1,2-dichloroethane improves reactivity (~75%) .
-
Temperature: Higher temperatures (80°C) reduce reaction time to 2–4 hours but may promote side reactions .
-
Base: Triethylamine (1.1 equiv) enhances nucleophilicity of the amine, increasing yield to >85% .
Alternative Pathways
Patent literature describes diazotization and nitration strategies for nitroaminopyridines, though these are less efficient for introducing methoxypropyl groups . For example, nitration of 2-amino-4-chloropyridine derivatives with HNO₃/H₂SO₄ yields 3-nitro products, but regioselectivity challenges arise .
Physicochemical Properties
Spectral Characteristics
-
¹H NMR (CDCl₃): Expected signals include aromatic protons at δ 8.3–8.5 ppm (pyridine H-4, H-5, H-6), a triplet for the methoxypropyl -OCH₂- group at δ 3.3–3.5 ppm, and a singlet for the methoxy (-OCH₃) at δ 3.2 ppm .
-
IR (KBr): Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (NO₂ symmetric stretch) .
Stability and Reactivity
-
Thermal Stability: Decomposes above 200°C, with exothermic peaks observed in DSC analysis .
-
Hydrolytic Sensitivity: The nitro group is stable under acidic conditions but may undergo reduction in the presence of Zn/HCOONH₄ or catalytic hydrogenation .
Applications and Derivatives
Pharmaceutical Intermediates
Nitroaminopyridines are precursors to imidazo[4,5-b]pyridines, a scaffold prevalent in kinase inhibitors and antiviral agents . For example:
-
Reduction of the nitro group in N-(3-methoxypropyl)-3-nitropyridine-2-amine yields 2,3-diaminopyridine, which cyclizes with carbonyl compounds to form imidazo[4,5-b]pyridines .
-
Patent WO2011/123609 A1 highlights analogs like N-(2-methoxyethyl)-3-nitropyridin-2-amine as intermediates in Janus kinase (JAK) inhibitor synthesis .
Materials Science
The nitro group’s electron-withdrawing properties make these compounds candidates for:
-
Nonlinear optical (NLO) materials: High hyperpolarizability values predicted via DFT calculations.
-
Coordination complexes: Pyridine nitrogen and nitro oxygen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺).
Challenges and Future Directions
-
Regioselectivity: Competing substitution patterns during synthesis require careful optimization of reaction conditions.
-
Toxicity: Nitropyridines may exhibit mutagenic potential, necessitating rigorous safety evaluations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume